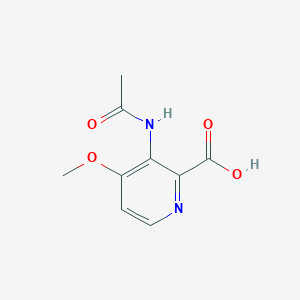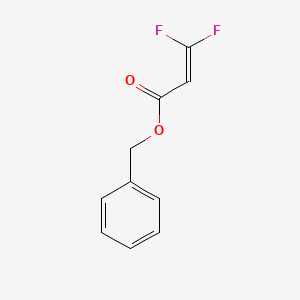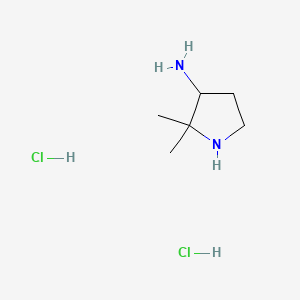![molecular formula C8H15NO B13493593 8-Methoxy-5-azaspiro[3.4]octane](/img/structure/B13493593.png)
8-Methoxy-5-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-5-azaspiro[3.4]octane: is a chemical compound with a unique spirocyclic structure It is characterized by a spiro linkage between a nitrogen-containing azaspiro ring and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-5-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through annulation reactions. One approach involves the aldol addition of 4-butyrothiolactone with 1-N-Boc-3-azetidinone, followed by deprotection and cyclization . Another method includes the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the starting material .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, can enhance yield and purity for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methoxy-5-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrogen-containing ring can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted spirocyclic compounds.
Applications De Recherche Scientifique
Chemistry: 8-Methoxy-5-azaspiro[3.4]octane is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity .
Biology: The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the treatment of neurological disorders and as antimicrobial agents .
Industry: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 8-Methoxy-5-azaspiro[3.4]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, with a focus on understanding its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Spirotetramat: A spirocyclic insecticide with a similar structural motif.
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane: Another spirocyclic compound used in organic synthesis.
Uniqueness: 8-Methoxy-5-azaspiro[3.4]octane stands out due to its methoxy group, which imparts unique chemical reactivity and potential biological activity. Its spirocyclic structure also provides a rigid framework that can enhance binding specificity in biological systems.
Propriétés
Formule moléculaire |
C8H15NO |
|---|---|
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
8-methoxy-5-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15NO/c1-10-7-3-6-9-8(7)4-2-5-8/h7,9H,2-6H2,1H3 |
Clé InChI |
JONSXBTWQXBQIY-UHFFFAOYSA-N |
SMILES canonique |
COC1CCNC12CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)
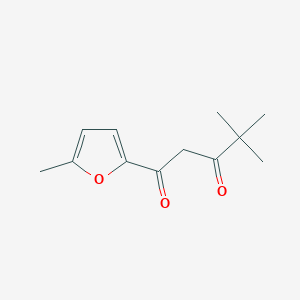

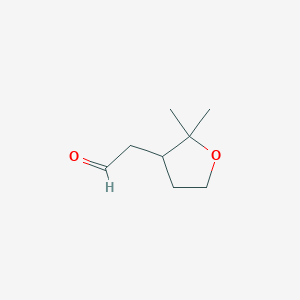
![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
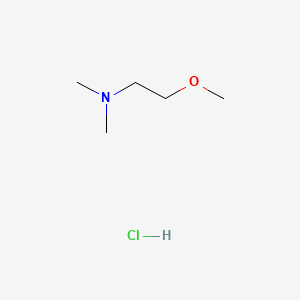
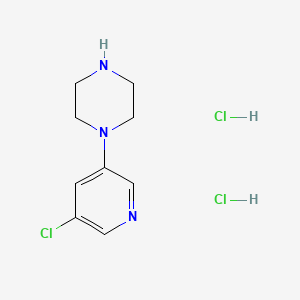

![2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride](/img/structure/B13493570.png)
